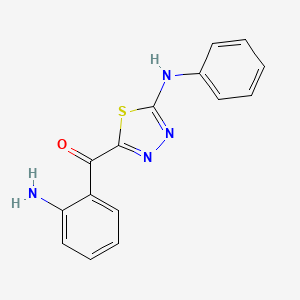
(2-aminophenyl)(5-anilino-1,3,4-thiadiazol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-aminophenyl)(5-anilino-1,3,4-thiadiazol-2-yl)methanone, commonly known as ATTM, is a novel organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been widely investigated for their diverse biological activities. ATTM has been found to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
作用机制
The mechanism of action of ATTM involves its interaction with various molecular targets in cells. ATTM has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. ATTM also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of pro-inflammatory prostaglandins. ATTM induces apoptosis in cancer cells by activating caspases, which are enzymes that cleave proteins and trigger cell death. ATTM also inhibits the activity of protein kinase B (AKT), a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
ATTM has been shown to have various biochemical and physiological effects in cells and animals. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cells and animal models of inflammation. ATTM also inhibits the growth and metastasis of cancer cells in vitro and in vivo. Additionally, ATTM has been shown to protect cells from oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One of the advantages of using ATTM in lab experiments is its diverse pharmacological properties, which make it a potential candidate for the development of novel therapeutics. ATTM is also relatively easy to synthesize and purify, which makes it accessible for research purposes. One of the limitations of using ATTM in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated. Additionally, the optimal dosage and administration route of ATTM need to be determined for different diseases and animal models.
未来方向
There are several future directions for the research on ATTM. One of the directions is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore the structure-activity relationship of ATTM and its analogs to identify more potent and selective compounds. Additionally, the development of novel drug delivery systems for ATTM could enhance its efficacy and reduce its toxicity.
合成方法
The synthesis of ATTM involves the reaction of 2-aminophenol with 5-amino-1,3,4-thiadiazole-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with aniline in the presence of a catalyst such as triethylamine to yield the final product. The purity and yield of ATTM can be improved by using different solvents, reaction conditions, and purification methods.
科学研究应用
ATTM has been extensively investigated for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). ATTM also has anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, ATTM has been shown to have anti-oxidant effects by scavenging free radicals and protecting cells from oxidative stress.
属性
IUPAC Name |
(2-aminophenyl)-(5-anilino-1,3,4-thiadiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c16-12-9-5-4-8-11(12)13(20)14-18-19-15(21-14)17-10-6-2-1-3-7-10/h1-9H,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQHMFQBGQTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)
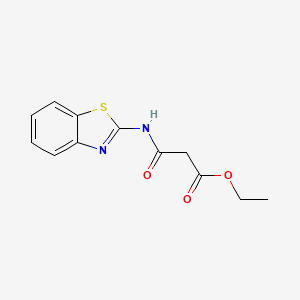
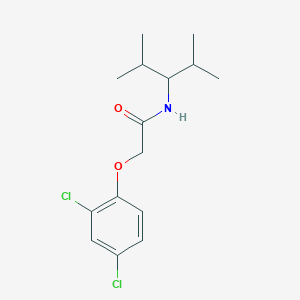
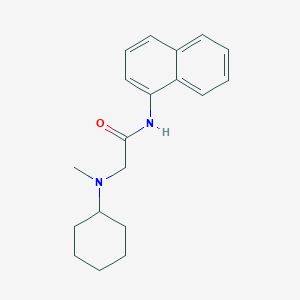
![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
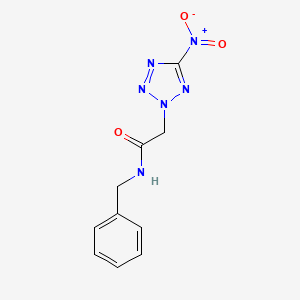
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)